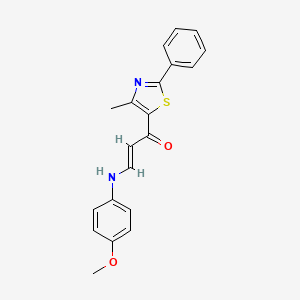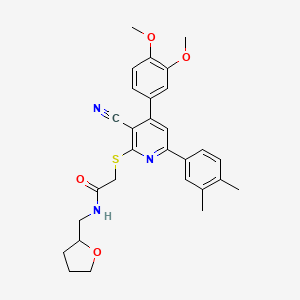
4-(3,4-Dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-Dimethylphenoxy)aniline”, also known as DMPhPh-NH2, is a chemical compound that belongs to the aniline family. It has a molecular formula of C14H15NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amine (NH2) and a 3,4-dimethylphenoxy group attached to it . The molecular weight is 213.27 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 213.27 .Aplicaciones Científicas De Investigación
Dye Intermediates and Industrial Applications
4-(3,4-Dimethylphenoxy)aniline, as part of the aniline family, plays a significant role in the production of dyes and intermediates. Aniline derivatives are crucial for manufacturing a wide array of colors used in textiles, leather, fur, and other materials. They also contribute to the development of products like rubber, plastics, and explosives due to their chemical properties that include accelerators and antioxidants. The industrial production and application of aniline derivatives highlight the importance of chemical innovation in enhancing product quality and manufacturing processes J. Skeen, 1948.
Environmental and Toxicological Studies
The environmental fate and toxicological effects of herbicides, including those related to aniline derivatives, have been extensively studied. Research on 2,4-D, a widely used herbicide, has shed light on its ecological impact and toxicological profile. These studies are critical for understanding the potential hazards these chemicals pose to the environment and human health, leading to the development of safer and more sustainable agricultural practices Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Advances in Material Science
Significant advancements have been made in the field of material sciences, particularly in the development of conductive polymers and photocatalysts. For instance, the study of PEDOT-based materials for their electrical conductivity and transport properties has opened new avenues for applications in electronics, bioelectronics, and energy storage. These materials are key to developing next-generation devices that are more efficient, sustainable, and versatile Magatte N. Gueye, A. Carella, J. Faure-Vincent, R. Demadrille, J. Simonato, 2020.
Photocatalysis and Environmental Remediation
The application of g-C3N4-based photocatalysts in environmental remediation and energy conversion has been a subject of intense research. These photocatalysts are engineered to harness solar energy for driving chemical reactions that degrade pollutants, reduce carbon dioxide, and generate hydrogen from water. This research is pivotal for developing clean energy technologies and mitigating environmental pollution Jiuqing Wen, Jun Xie, Xiaobo Chen, Xin Li, 2017.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSYASHQOZQTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2863285.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)
![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)


![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)
